

Spectroscopic Analysis of 2-Methyl-3-phenyl-2propenal: A Technical Guide

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Compound of Interest		
Compound Name:	2-Methyl-3-phenyl-2-propenal	
Cat. No.:	B1666900	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-phenyl-2-propenal**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Methyl-3-phenyl-2-propenal**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly			
available in a			
quantitative table			
format.			

Table 2: 13C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment		
Data not publicly available in a quantitative table			
format.			

Table 3: Infrared (IR) Spectroscopic Data

Assignment
-

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
146	100	[M]+ (Molecular Ion)
145	95	[M-H]+
117	50	[M-CHO]+
115	45	[C ₉ H ₇] ⁺
91	30	[C ₇ H ₇]+ (Tropylium ion)
77	20	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of organic compounds. The following sections detail the generalized experimental protocols for the NMR, IR, and MS analysis of **2-Methyl-3-phenyl-2-propenal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.



Methodology:

- Sample Preparation: A sample of 5-10 mg of **2-Methyl-3-phenyl-2-propenal** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
- Instrumentation: The spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Methyl-3-phenyl-2-propenal.

Methodology:

• Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.



- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument typically scans over the mid-infrared range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methyl-3-phenyl-2-propenal**.

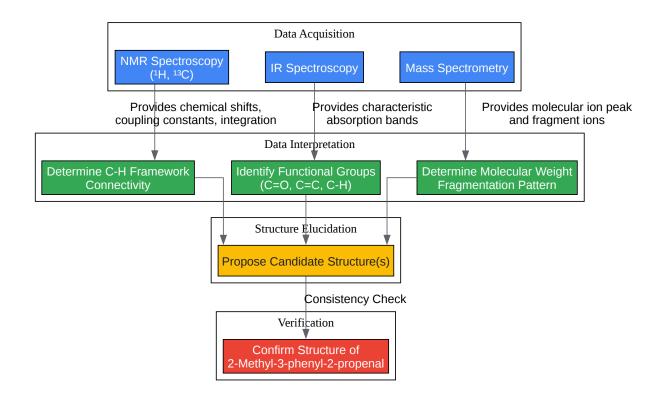
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]
- Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z.
 The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data to elucidate the structure of an unknown organic compound like **2-Methyl-3-phenyl-2-propenal**.





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Caption: A logical workflow for spectroscopic data analysis.

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